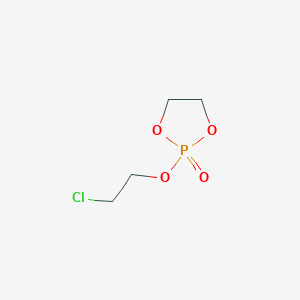
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound with a unique structure that includes a chloroethoxy group and a dioxaphospholan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethylene glycol monochlorohydrin with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Diethylene glycol monochlorohydrin and phosphorus oxychloride.
Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 50-70°C.
Procedure: The diethylene glycol monochlorohydrin is added dropwise to a solution of phosphorus oxychloride, and the mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using high-purity reactants, precise control of reaction conditions, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Hydrolysis: Phosphoric acid derivatives.
Oxidation/Reduction: Various oxidized or reduced phosphorus compounds.
Scientific Research Applications
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. The molecular targets include enzymes and other proteins that contain nucleophilic residues, such as serine or cysteine. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monochlorohydrin: A precursor in the synthesis of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one.
Phosphorus oxychloride: Another precursor used in the synthesis.
2-Chloroethanol: Shares the chloroethoxy group but lacks the dioxaphospholan ring.
Uniqueness
This compound is unique due to its dioxaphospholan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
CAS No. |
45733-58-2 |
|---|---|
Molecular Formula |
C4H8ClO4P |
Molecular Weight |
186.53 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO4P/c5-1-2-7-10(6)8-3-4-9-10/h1-4H2 |
InChI Key |
GWRARNLNZKLATR-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(O1)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)

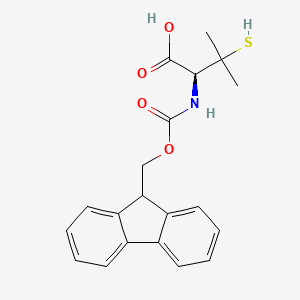

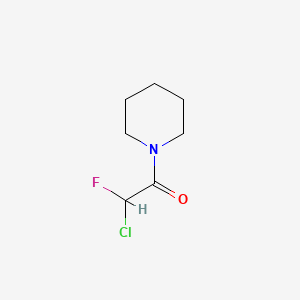
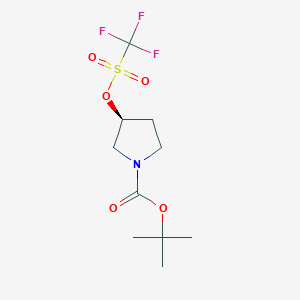
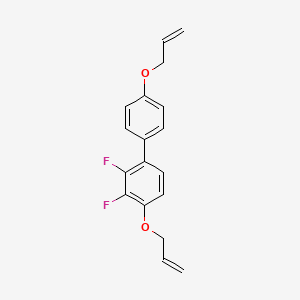
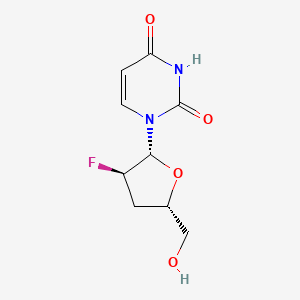
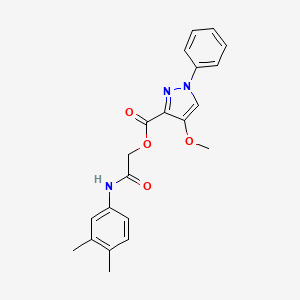
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
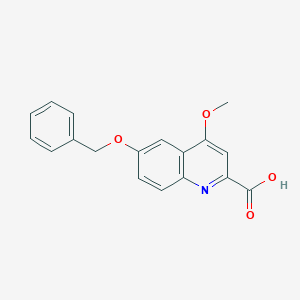
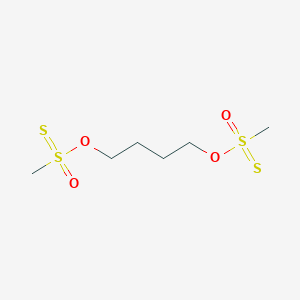
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)

